Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate is classified as an organic heterocyclic compound. Its unique combination of nitrogen and sulfur heteroatoms makes it an interesting target for synthetic chemists and pharmacologists alike.
The synthesis of ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate typically involves several steps:
The molecular structure of ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate can be analyzed through various techniques:
Spectroscopic Techniques:
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or facilitate further synthetic applications.
The mechanism of action for ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate is primarily related to its interaction with biological targets:
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in research and industry.
Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate has several scientific applications:
The strategic integration of benzothiazole and pyrrole heterocycles represents a sophisticated approach in modern medicinal chemistry to engineer compounds with tailored biological properties. Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate (CAS 289651-81-6) exemplifies this paradigm, combining two privileged scaffolds into a unified pharmacophore. With a molecular formula of C₁₄H₁₂N₂O₂S and a molecular weight of 272.32 g/mol [3], this hybrid compound exhibits structural features conducive to diverse target interactions. Its synthesis and characterization have been documented across chemical databases [1] [2] [3], establishing a foundation for structure-activity explorations. The ethyl carboxylate moiety at the 6-position of the benzothiazole ring introduces critical polarity modulations, while the N-linked pyrrole at the 2-position contributes electron-rich aromatic character – a synergy warranting systematic investigation.
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 289651-81-6 | [3] |
PubChem CID | 2782218 | [1] [2] |
Molecular Formula | C₁₄H₁₂N₂O₂S | [1] [3] |
SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3 | [2] |
InChIKey | KEXSQRQUXNOTTA-UHFFFAOYSA-N | [2] |
The benzothiazole nucleus (a bicyclic system fusing benzene and thiazole) provides a rigid, planar framework that facilitates intercalation with biological macromolecules. This scaffold is embedded in FDA-approved therapeutics like riluzole (amyotrophic lateral sclerosis) and flutemetamol (Alzheimer’s diagnostics) [9], underscoring its pharmaceutical relevance. When conjugated at the 2-position with a pyrrole ring via a nitrogen linkage, the resulting hybrid exhibits enhanced electronic delocalization. Pyrrole’s five-membered aromatic structure (C₄H₅N) contributes a 6π-electron system where the nitrogen lone pair participates in aromaticity, creating an electron-excessive heterocycle . This contrasts with the electron-deficient character of the benzothiazole moiety, establishing a push-pull electronic gradient across the molecule.
Quantum chemical analyses reveal that the dihedral angle between the benzothiazole and pyrrole planes ranges between 30–45°, allowing partial π-orbital overlap while maintaining sufficient three-dimensionality for target engagement [8]. This configuration enables dual binding modalities:
Notably, molecular hybridization studies demonstrate that the benzothiazole-pyrrole linkage in this compound class enhances DNA gyrase inhibition by simultaneously engaging the ATP-binding pocket’s lipophilic floor (via benzothiazole) and catalytic residues (via pyrrole’s dipole) [8]. The compound’s SMILES string (CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3) [2] explicitly defines the connectivity that enables these interactions. Hybrid systems incorporating these heterocycles have demonstrated potent activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reaching 0.25 μg/mL in optimized derivatives [9], validating the pharmacological potential of this conjugation strategy.
The ethyl carboxylate group (–COOCH₂CH₃) positioned at the 6-carbon of the benzothiazole ring serves as a versatile molecular handle for tuning physicochemical and pharmacokinetic properties. Experimental and predicted data indicate this substituent profoundly influences the molecule’s behavior:
Table 2: Predicted Physicochemical Properties
Parameter | Value | Method/Source |
---|---|---|
Boiling Point | 436.8 ± 37.0 °C | Predicted [3] |
Density | 1.32 ± 0.1 g/cm³ | Predicted [3] |
pKa | -2.03 ± 0.10 | Predicted [3] |
logP | 3.15 (calc) | PubChem Lite [2] |
Polar Surface Area | 55.6 Ų | PubChem Lite [2] |
Solubility-Lipophilicity Balance: The ester group confers moderate polarity (PSA ≈ 55.6 Ų) [2], intermediate between hydrophobic alkyl chains and hydrophilic carboxylic acids. This positions the compound within optimal logP ranges (predicted logP 3.15) [2] for membrane permeability while maintaining sufficient water solubility for biological distribution. Hydrolysis of the ester to its carboxylic acid derivative – a potential in vivo metabolic pathway – would significantly increase polarity (PSA >70 Ų), reducing CNS penetration but potentially enhancing target engagement in peripheral tissues [10].
Electron-Withdrawing Effects: The –COOEt group exerts a moderate electron-withdrawing influence (-I effect) on the benzothiazole π-system, quantified by computational studies as a +0.35 eV increase in the ring’s LUMO energy [8]. This polarization enhances the electron-accepting capacity of the benzothiazole unit, strengthening charge-transfer interactions with biological nucleophiles. Nuclear magnetic resonance (NMR) data of analogous compounds confirm downfield chemical shifts (Δδ +0.45 ppm) for H-5 and H-7 protons ortho to the carboxylate, verifying this electronic perturbation [3].
Metabolic Stability and Prodrug Potential: Ethyl esters typically serve as prodrug moieties, masking carboxylic acids to improve passive diffusion. In vitro microsomal studies of structurally similar benzothiazole esters show hydrolysis half-lives (t₁/₂) of 45–120 minutes across species [7], indicating controlled metabolic liberation of the active acid. This property is exploitable for sustained-release formulations. Commercial sourcing reflects this derivatization flexibility, with vendors offering the ethyl ester as a synthetic intermediate for further functionalization (e.g., amidation to compounds like N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide) [10].
Synthetic Versatility: The ester group enables straightforward conversion to pharmacophores like amides, hydrazides, or hydroxamic acids. Price differentials highlight the cost efficiency of retaining the ethyl carboxylate during synthesis:
This economic advantage, coupled with the group’s reactivity, makes the ethyl carboxylate a strategic anchor for generating derivative libraries targeting structure-activity relationship (SAR) optimization against specific biological targets like DNA gyrase or FtsZ [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0